![molecular formula C24H16FN3O2 B2775921 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866348-41-6](/img/structure/B2775921.png)
5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Phenylboronic acid.
Reaction Conditions: Palladium-catalyzed Suzuki coupling reactions in the presence of bases like sodium carbonate and solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
-
Formation of the Pyrazoloquinoline Core
Starting Materials: Anthranilic acid derivatives and hydrazine derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound, potentially altering the functional groups on the benzyl or phenyl rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the compound, possibly affecting the quinoline or pyrazole rings.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Can be carried out under a range of conditions, often using catalysts or bases to facilitate the reaction.
Products: Substituted derivatives with different functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its photophysical properties, such as fluorescence.
-
Biology
- Investigated for its potential as a fluorescent probe in biological imaging.
- Explored for its interactions with various biological macromolecules.
-
Medicine
- Potential therapeutic applications due to its biological activity.
- Studied for its effects on specific molecular targets, such as enzymes or receptors.
-
Industry
- Possible use in the development of new materials with unique properties.
- Application in the synthesis of dyes or pigments.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
-
Pyrazolo[3,4-b]quinolines
- Share a similar core structure but may have different substituents.
- Known for their diverse biological activities and potential therapeutic applications.
-
Fluorobenzyl Derivatives
- Compounds with a fluorobenzyl group attached to various cores.
- Studied for their unique chemical and biological properties.
-
Phenyl-substituted Heterocycles
- Heterocyclic compounds with phenyl groups attached.
- Widely researched for their potential in drug discovery and development.
Uniqueness
5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential as a fluorescent probe and its interactions with biological targets highlight its significance in scientific studies.
Properties
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-4-5-15(9-17)12-28-13-19-23(16-6-2-1-3-7-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWMMXHQEJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC(=CC=C5)F)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)
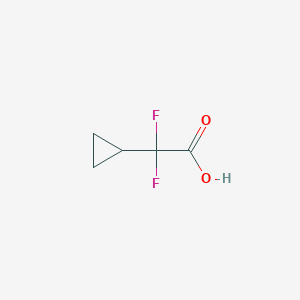
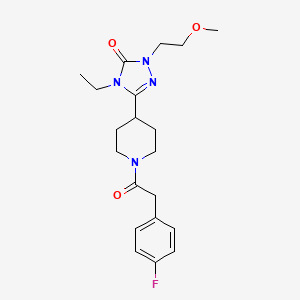
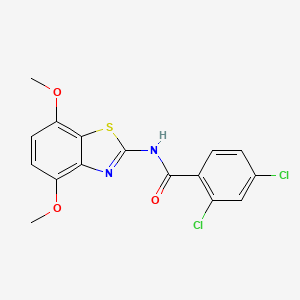
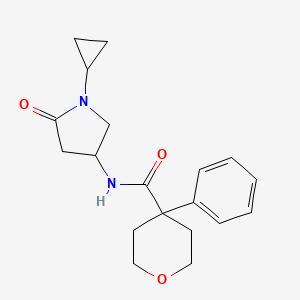

![4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine](/img/structure/B2775846.png)
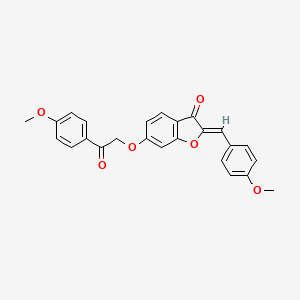
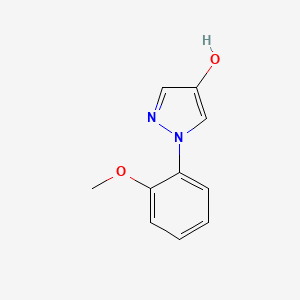
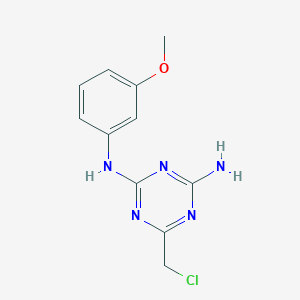
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
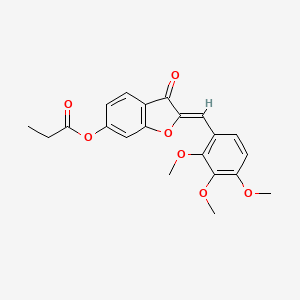
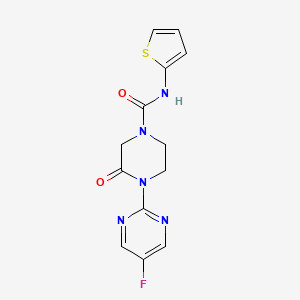
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)
